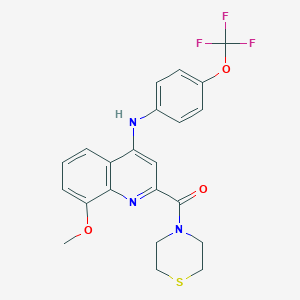

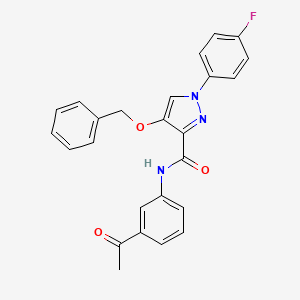

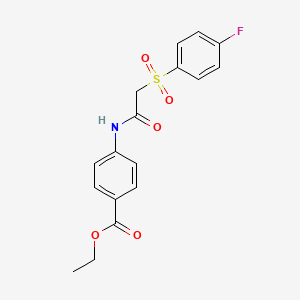

![molecular formula C18H15N5O3S2 B2879797 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903842-93-2](/img/structure/B2879797.png)

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazolo-pyridazine ring, and a dihydrobenzofuran ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. An efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported . The analytical data confirmed conclusively that the glutathione conjugation was on the 4-C position of the isothiazole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction mixture was then poured on ice and the separated solid was collected by filtration to give 259 (78%) of 9; mp 120.5-122°C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is 150.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Research has explored the synthesis and herbicidal activities of various sulfonamide derivatives, including triazolopyrimidinesulfonamide. These studies have aimed to establish biophore models and assess the herbicidal effectiveness of synthesized compounds against a range of species, leading to the identification of potent herbicides for agricultural use (Ren et al., 2000).

Anti-asthmatic Properties

Novel sulfonamide derivatives, including those related to the [1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl structure, have been synthesized and evaluated for their potential in inhibiting bronchoconstriction induced by platelet activating factor (PAF) in guinea pigs. These compounds have shown promising anti-asthmatic activity, suggesting potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Insecticidal Agents

A series of biologically active heterocyclic compounds, including sulfonamide-bearing thiazole moieties, have been synthesized for use as insecticidal agents. These compounds demonstrated significant toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential utility in pest management strategies (Soliman et al., 2020).

Antimicrobial and Antitumor Activity

Research into substituted sulfonamides and sulfinyl derivatives has led to the development of compounds with antimicrobial activity. These efforts aim to identify new therapeutic agents for the treatment of microbial infections and potentially cancer (Abdel-Motaal & Raslan, 2014).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the goal of creating effective antibacterial agents. These compounds have shown high antibacterial activities, offering a promising avenue for developing new treatments for bacterial infections (Azab et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of similar compounds have been suggested. For example, efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken in order to minimize the potential risk of toxicity . In addition, the development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases has been proposed .

Eigenschaften

IUPAC Name |

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S2/c24-28(25,13-3-5-15-12(10-13)7-8-26-15)19-11-18-21-20-17-6-4-14(22-23(17)18)16-2-1-9-27-16/h1-6,9-10,19H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTACBWWYXKZHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

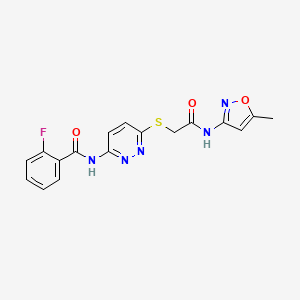

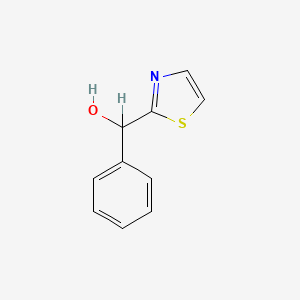

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)

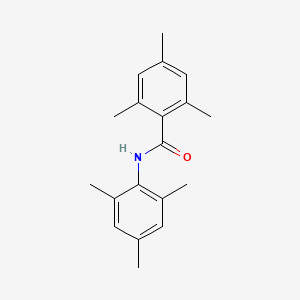

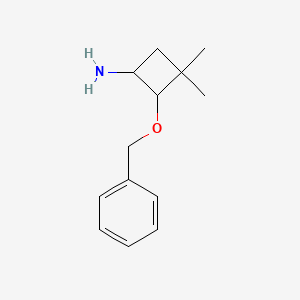

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)